molecular formula C19H11NO3S B2848116 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide CAS No. 310452-14-3

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide

Cat. No.: B2848116
CAS No.: 310452-14-3
M. Wt: 333.36
InChI Key: FIYXIBUMKKQQDP-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a synthetic anthraquinone-derived amide compound characterized by a thiophene-2-carboxamide moiety attached to the 1-position of the anthraquinone core. The anthraquinone scaffold provides redox-active and planar aromatic properties, while the amide group serves as a chelating site for transition metals.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO3S/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYXIBUMKKQQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H13N O3S
  • Molecular Weight : 341.37 g/mol
  • IUPAC Name : this compound

The compound features an anthracene moiety which is known for its photophysical properties and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Activity :
    • Effective against Mycobacterium luteum.
    • Demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) values suggesting potent effects against various strains.
  • Fungal Activity :
    • Exhibits antifungal properties against Aspergillus niger and Candida tenuis, indicating its potential use in treating fungal infections.

Anticancer Activity

The compound has shown promising results in anticancer studies:

  • Cell Lines Tested : The compound was evaluated against the MCF-7 human breast cancer cell line.
  • Results : It demonstrated a GI50 value of 1.40 μM, which is significantly lower than the reference drug mitoxantrone (GI50 = 3.93 μM), indicating superior potency in inhibiting cancer cell growth.

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of this compound:

  • Mechanism : The compound scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Interaction :
    • The anthracene moiety is known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition :
    • The compound likely inhibits microbial enzymes essential for growth and survival, leading to antimicrobial effects.

Research Findings and Case Studies

StudyFindings
Demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.
Showed significant anticancer activity with GI50 values lower than standard treatments in MCF-7 cell lines.
Exhibited antioxidant properties through DPPH radical scavenging assays.

Comparison with Similar Compounds

Role in C–H Bond Functionalization

  • Benzamide Analogs : The 2-methylbenzamide derivative facilitates γ-C–H bond activation via N,O-bidentate chelation , forming stable 5-membered metallacycles with transition metals (e.g., Pd). This enables site-selective arylation, alkylation, or acetoxylation reactions .
  • This could expand substrate scope or improve catalytic turnover .

Thermodynamic and Spectroscopic Comparisons

  • Thermodynamic Stability : Benzamide analogs form stable 5-membered chelates (ΔG ~ −15 kcal/mol for Pd complexes), critical for regioselective C–H activation. Thiophene-based systems may exhibit altered stability due to sulfur’s polarizability and larger atomic radius .
  • Spectroscopic Signatures: IR: The benzamide analog shows C=O stretches at ~1670 cm⁻¹ (anthraquinone) and ~1650 cm⁻¹ (amide), while thiophene derivatives may display additional C–S vibrations (~680 cm⁻¹) . NMR: The thiophene’s protons (δ 7.2–7.8 ppm in CDCl₃) would differ distinctly from benzamide’s aromatic signals (δ 7.0–8.0 ppm) .

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